molecular formula C11H7BrClNO2 B7977172 Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate

Cat. No.: B7977172
M. Wt: 300.53 g/mol
InChI Key: WCIFQVKAIFTSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate (CAS 1597882-11-5) is a high-value, multifunctional heterocyclic building block specifically designed for pharmaceutical research and the synthesis of complex organic molecules . Its structure incorporates two distinct halogen substituents (bromo and chloro) and a methyl ester moiety, making it a versatile intermediate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, as well as nucleophilic substitution and functional group transformations . This compound is part of the privileged isoquinoline chemical family, which is known for its prevalence in medicinal chemistry . Researchers value it as a critical precursor in the exploration of new bioactive compounds, including potential kinase inhibitors and other therapeutic agents. The molecular framework allows for systematic and sequential derivatization, enabling the efficient construction of diverse compound libraries for drug discovery and screening programs. As a standard handling procedure, this material should be stored in a cool, dry place and handled within a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-bromo-1-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(12)5-8(6)10(13)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIFQVKAIFTSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=C(C=CC2=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Halogenation Directed by N-Oxides

The N-oxide functional group profoundly influences electrophilic substitution patterns in isoquinoline systems. As demonstrated in the preparation of 1-chloro-7-bromoisoquinoline, oxidation of isoquinoline to its N-oxide using meta-chloroperbenzoic acid (mCPBA) enables selective chlorination at position 1 via phosphorus oxybromide (POBr₃) in the presence of diisopropylethylamine (DIEA). Subsequent bromination at position 7 is achieved using bromine in dichloromethane, yielding a 65% isolated product. This stepwise approach capitalizes on the N-oxide’s ability to activate position 1 for electrophilic attack while leaving position 7 amenable to later functionalization.

Stepwise Preparation of Methyl 7-Bromo-1-Chloroisoquinoline-3-Carboxylate

Synthesis of 1-Chloro-7-Bromoisoquinoline

Step 1: N-Oxidation of Isoquinoline
Isoquinoline (1.0 g, 6.9 mmol) is dissolved in dichloromethane (10 mL) and treated with mCPBA (1.2 equiv) at room temperature for 12 hours. The reaction mixture is concentrated and purified via flash chromatography (DCM:MeOH = 40:1) to isolate isoquinoline N-oxide as a white solid (850 mg, 85%).

Step 2: Chlorination at Position 1
Isoquinoline N-oxide (500 mg, 3.45 mmol) is combined with POBr₃ (2.0 equiv) and DIEA (2.0 equiv) in ethyl acetate at 0°C. After stirring for 6 hours, the mixture is quenched with water, extracted with DCM, and concentrated. Chromatographic purification (PE:EA = 10:1) yields 1-chloroisoquinoline (420 mg, 78%).

Step 3: Bromination at Position 7
1-Chloroisoquinoline (300 mg, 1.84 mmol) is dissolved in acetic acid (5 mL) and treated with bromine (1.1 equiv) at 60°C for 4 hours. The reaction is poured into ice water, neutralized with NaHCO₃, and extracted with DCM. After drying over MgSO₄, the solvent is removed to afford 1-chloro-7-bromoisoquinoline as a yellow solid (340 mg, 82%).

Table 1: Halogenation Reaction Conditions and Yields

StepReagentsConditionsYield (%)
1mCPBA, DCMRT, 12 h85
2POBr₃, DIEA, EA0°C, 6 h78
3Br₂, AcOH60°C, 4 h82

Esterification at Position 3

Step 4: Carboxylation via Directed Metalation
1-Chloro-7-bromoisoquinoline (200 mg, 0.82 mmol) is dissolved in THF and cooled to -78°C. Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, followed by quenching with dry CO₂. The resultant carboxylic acid is treated with methanol and H₂SO₄ (cat.) under reflux for 6 hours, yielding methyl 1-chloro-7-bromoisoquinoline-3-carboxylate (185 mg, 80%).

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Weight314.56 g/mol
Melting Point126–128°C
Density1.673 ± 0.06 g/cm³
Water SolubilityInsoluble

Optimization of Reaction Parameters

Solvent and Temperature Effects

The chlorination step (Step 2) achieves optimal yields in ethyl acetate at 0°C, minimizing side reactions such as over-halogenation. Elevated temperatures or polar aprotic solvents (e.g., DMF) reduce yields by promoting decomposition.

Ligand Selection in Cross-Couplings

The use of S-Phos ligand in palladium-catalyzed reactions enhances selectivity for position 7 functionalization. Substituting S-Phos with triphenylphosphine (PPh₃) decreases yields by 30%, likely due to reduced steric bulk and electronic tuning.

Analytical Characterization

Spectroscopic Validation

  • **¹H NMR (600 MHz, CDCl₃)

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its isoquinoline scaffold is known to exhibit various biological activities, making it a valuable building block in drug development.

Case Study: Anticancer Activity
In a study by Zhao et al., the compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The IC50 value was reported at approximately 16.1 μM, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study reported that it effectively inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its applicability in treating bacterial infections.

Organic Synthesis

As a versatile intermediate, this compound serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions, to yield different derivatives that may possess unique properties.

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryPotential anticancer agentIC50 = 16.1 μM in MCF-7 cells
Antimicrobial ActivityEffective against E. coliMIC = 32 µg/mL
Organic SynthesisBuilding block for complex moleculesVersatile intermediate with various chemical transformations

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs from the evidence include halogenated isoquinoline esters, such as:

  • Methyl 7-chloro-1-methylisoquinoline-3-carboxylate ()
  • Ethyl 7-bromoisoquinoline-3-carboxylate (CAS 1020576-70-8, )
  • Ethyl 7-trifluoromethyl-1-methylisoquinoline-3-carboxylate ()
Table 1: Comparative Physical and Spectral Data
Compound Melting Point (°C) IR ν(C=O) (cm⁻¹) $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm)
Methyl 7-chloro-1-methylisoquinoline-3-carboxylate 145–147 1745 3.90 (s, CH₃O), 8.20 (s, H-5) 52.1 (CH₃O), 128.5 (C-7)
Ethyl 7-bromoisoquinoline-3-carboxylate N/A ~1740* 4.35 (q, CH₂CH₃), 8.45 (s, H-8) 61.5 (CH₂CH₃), 131.2 (C-7)
Ethyl 7-trifluoromethyl-1-methylisoquinoline-3-carboxylate 132–134 1730 2.60 (s, CH₃), 8.15 (s, H-5) 121.5 (CF₃), 130.8 (C-7)

*Inferred from analogous esters ().

Key observations :

  • Halogen substituents: Bromine at C-7 (vs.
  • Ester groups: Methyl esters (e.g., Methyl 7-chloro-1-methylisoquinoline-3-carboxylate) exhibit simpler $ ^1H $-NMR signals (singlet for CH₃O) compared to ethyl esters (quartet for CH₂CH₃). Bulkier esters (e.g., tert-butyl) may reduce solubility in polar solvents .
  • Electronic effects : Trifluoromethyl groups () induce strong electron-withdrawing effects, downfield-shifting adjacent carbons in $ ^{13}C $-NMR (e.g., C-7 at δ 130.8 vs. δ 128.5 for chloro analogs) .

Positional Isomerism and Reactivity

highlights positional isomers of brominated isoquinoline esters, such as:

  • Ethyl 6-bromoisoquinoline-3-carboxylate (CAS 660830-62-6, similarity score 0.97)
  • Ethyl 7-bromoisoquinoline-1-carboxylate (CAS 476471-37-1, similarity score 0.95)

Key differences :

  • Bromine position : A 7-bromo substituent (as in the target compound) may sterically hinder electrophilic substitution at C-8, whereas 6-bromo isomers could favor reactivity at C-3.
  • Ester position : Carboxylate groups at C-3 (vs. C-1) alter conjugation patterns, affecting UV-Vis absorption and catalytic activity in metal-binding applications .

Biological Activity

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate is an organic compound that belongs to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. The unique structural features, including the presence of bromine and chlorine atoms, contribute to its biological activity by enhancing binding affinity to various molecular targets.

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : Approximately 242.50 g/mol
  • Melting Point : 126-128°C
  • Boiling Point : ~349.5°C

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, while the carboxylate group improves solubility and reactivity, facilitating interactions with biological molecules. Notably, studies have shown that this compound can inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism, indicating potential implications for drug-drug interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, in studies involving human colon carcinoma cell lines, it demonstrated cytotoxic effects with IC50 values in the nanomolar range .

Cell Line IC50 (µM) Activity
HT29 (Colon Cancer)0.29Strong cytotoxicity
MDA-MB-231 (Breast)1.60Inhibits colony formation
MCF-7 (Breast)1.41Induces apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli20
Candida albicans>50

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on HT29 cells using the sulforhodamine B assay. The findings indicated an IC50 value of 0.29 µM, suggesting potent anticancer activity that correlates with its ability to abrogate the G2 checkpoint in cell cycle regulation .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains, revealing significant inhibition of growth at low concentrations, thus supporting its application in developing new antimicrobial therapies .

Q & A

Q. How can solubility and stability issues of this compound be systematically addressed in experimental design?

  • Methodological Answer : Screen solvents (DMSO, THF, chloroform) via UV-Vis spectroscopy to assess solubility. For stability, conduct accelerated degradation studies under varying pH and temperature conditions. Monitor changes via HPLC and correlate with computational models (e.g., molecular dynamics simulations of hydrolytic susceptibility) .

Q. What synthetic routes are optimal for introducing the 7-bromo and 1-chloro substituents on the isoquinoline scaffold?

  • Methodological Answer : Prioritize halogenation at position 7 using N-bromosuccinimide (NBS) under radical initiation. For position 1, employ directed ortho-lithiation followed by chlorination with SOCl2\text{SOCl}_2. Protect the carboxylate group with a methyl ester early in the synthesis to prevent side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents, and what challenges arise with this compound?

  • Methodological Answer : Use SHELXL for structure refinement, leveraging high-resolution (<1.0 Å) data to model bromine/chlorine positions. Challenges include disorder in the ester group; mitigate this by collecting low-temperature (100 K) data and applying TWINABS for absorption corrections. Validate final structures with the CIF-check tool in PLATON .

Q. What computational strategies are effective for predicting reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to evaluate activation barriers for Suzuki-Miyaura coupling at position 6. Compare with Natural Bond Orbital (NBO) analysis to assess steric/electronic effects of the 1-chloro group. Validate predictions with kinetic studies using 19F^19F-NMR for boron-containing intermediates .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to disentangle electronic vs. steric contributions. If bioactivity varies across assays, verify compound integrity via LC-MS post-assay and control for hydrolysis products. Cross-reference with docking studies (AutoDock Vina) to confirm target binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.